molecular formula C7H5NO2 B1601147 Furo[3,4-B]pyridin-7(5H)-one CAS No. 4733-69-1

Furo[3,4-B]pyridin-7(5H)-one

Cat. No.: B1601147
CAS No.: 4733-69-1
M. Wt: 135.12 g/mol
InChI Key: VIHJMAPRLIOYER-UHFFFAOYSA-N
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Description

Furo[3,4-B]pyridin-7(5H)-one is a heterocyclic compound with a unique fused ring structure comprising a furan ring fused to a pyridine ring, with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed to prepare Furo[3,4-B]pyridin-7(5H)-one. Common methods involve cyclization reactions starting from pyridine derivatives and furans under specific conditions. For instance, a typical synthetic route might involve the reaction of a 2-pyridone derivative with a furan derivative in the presence of a strong acid catalyst to promote ring fusion.

Industrial Production Methods: For large-scale production, more efficient and cost-effective methods are employed. These may include catalytic processes that utilize readily available starting materials and minimize the use of hazardous reagents. Industrial methods often focus on optimizing yield and purity, incorporating green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Furo[3,4-B]pyridin-7(5H)-one can undergo various types of reactions, including:

  • Oxidation: The compound can be oxidized to form more complex structures, often in the presence of oxidizing agents like permanganates or peroxides.

  • Reduction: It can be reduced to its corresponding alcohols or other reduced forms using reducing agents such as lithium aluminum hydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings, allowing for functional group modifications.

Common Reagents and Conditions: Reagents commonly used include strong acids (for cyclization), oxidizing agents (for oxidative modifications), and reducing agents (for reduction reactions). Reaction conditions such as temperature, solvent, and time are optimized to achieve the desired products efficiently.

Major Products: Products formed from these reactions can vary widely, depending on the specific reagents and conditions used

Scientific Research Applications

Chemistry: In organic synthesis, Furo[3,4-B]pyridin-7(5H)-one serves as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Studies have shown its promise in interacting with various biological targets, making it a candidate for drug development and other therapeutic applications.

Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential pharmacological properties. They are being studied for their ability to interact with specific enzymes or receptors, which could lead to the development of new drugs for treating various diseases.

Industry: The compound also finds applications in the industry, particularly in the development of new materials. Its structural properties make it suitable for use in the synthesis of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of Furo[3,4-B]pyridin-7(5H)-one depends on its specific interactions with molecular targets. Generally, it may act by binding to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound's observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Coumarins

  • Quinolones

  • Benzofurans

Comparison and Uniqueness: Compared to these compounds, Furo[3,4-B]pyridin-7(5H)-one is unique due to its fused ring structure that combines features of both furan and pyridine. This combination allows for unique reactivity and properties not found in either class of compounds alone. Its ability to undergo diverse chemical reactions and its potential for various applications make it a compound of significant interest in multiple scientific fields.

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Properties

IUPAC Name

5H-furo[3,4-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-6-5(4-10-7)2-1-3-8-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHJMAPRLIOYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482491
Record name FURO[3,4-B]PYRIDIN-7(5H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4733-69-1
Record name Furo[3,4-b]pyridin-7(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4733-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FURO[3,4-B]PYRIDIN-7(5H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,7H-furo[3,4-b]pyridin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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